molecular formula C10H7NO2 B1617482 7-Methoxybenzofuran-2-carbonitrile CAS No. 35351-49-6

7-Methoxybenzofuran-2-carbonitrile

Cat. No. B1617482
CAS RN: 35351-49-6
M. Wt: 173.17 g/mol
InChI Key: IRBYXKAZUXVYEX-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO2 . It is a member of the benzofuran family, which are compounds that are ubiquitous in nature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a methoxy group (OCH3) at the 7th position and a carbonitrile group (CN) at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 173.17 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Crystallographic Analysis and Reactivity Assessment

7-Methoxybenzofuran-2-carbonitrile derivatives have been studied for their crystallographic properties. For instance, two dihydrofuran carbonitrile derivatives, including a compound structurally related to this compound, were synthesized and analyzed using X-ray crystallography. The analysis revealed their isomorphous and isostructural nature. These compounds were also evaluated for their global reactivity parameters, drug-likeness, and molecular docking analysis, comparing their binding affinities with standard drugs like fluconazole (Swamy et al., 2020).

Synthesis and Kinase Inhibition

Compounds structurally similar to this compound have been synthesized for potential pharmacological applications. Novel compounds, including N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines, were created and evaluated for their inhibitory potency against various protein kinases, suggesting potential as dual inhibitors of CLK1 and DYRK1A kinases (Loidreau et al., 2013).

Electrophilic Reactivity

The electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, a compound related to this compound, has been extensively studied. This research involved investigating its interaction with methoxide ion, revealing insights into the compound's electrophilicity and potential for sigma-complexation (Cottyn et al., 2009).

Antimicrobial and Antiparasitic Activities

Methoxybenzo[h]quinoline-3-carbonitrile analogs have been developed and assessed for their antimicrobial and antiparasitic properties, particularly against Chagas disease and prostate cancer. These compounds showed promising activity profiles in comparison to reference drugs and were studied for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling (Ramírez et al., 2021).

Spectroscopic and Physicochemical Investigations

Studies have been conducted on the physicochemical and photophysical properties of certain this compound derivatives, highlighting their potential as probes in determining the critical micelle concentration of certain compounds and their antibacterial properties (Zayed & Kumar, 2017).

Solvatochromic Properties and Antibacterial Activity

The solvatochromic properties and antibacterial activities of heterocyclic compounds derived from chalcone and related to this compound have been explored. These studies shed light on the behavior of these compounds in different solvents and their potential use as antibacterial agents (Khan, 2017).

Safety and Hazards

The safety data sheet for a similar compound, 7-Methoxybenzofuran-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

7-Methoxybenzofuran-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in oxidative stress and inflammation . These interactions are crucial for the compound’s biological activities, such as its anti-inflammatory and antioxidant effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects are beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been shown to inhibit cholinesterase and β-secretase-1, which are key molecular targets in Alzheimer’s disease . These interactions highlight the potential therapeutic applications of this compound.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their stability over time, which is crucial for their sustained biological activity . Additionally, long-term exposure to these compounds can lead to persistent changes in cellular function, such as altered mitochondrial structure and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, benzofuran derivatives can modulate glucose and lipid metabolism by influencing short-chain fatty acids and glycolipid metabolism . These interactions are vital for maintaining energy homeostasis and normal physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . For instance, benzofuran derivatives may localize to mitochondria, influencing mitochondrial function and cellular metabolism .

properties

IUPAC Name

7-methoxy-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBYXKAZUXVYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305423
Record name 7-methoxybenzo(b)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35351-49-6
Record name 35351-49-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-methoxybenzo(b)furan-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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